REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])/[C:3](/O)=[CH:4]/[C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][CH:8]=1)=O.[CH2:21]([O:23][C:24](=[O:29])/[CH:25]=[C:26](\[NH2:28])/[CH3:27])[CH3:22]>C(#N)C>[CH2:21]([O:23][C:24](=[O:29])[C:25]1[C:3]([C:2]([F:20])([F:19])[F:1])=[CH:4][C:5]([C:7]2[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][CH:8]=2)=[N:28][C:26]=1[CH3:27])[CH3:22]
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Name
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|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
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FC(/C(=C/C(=O)C1=CC=C(C=C1)OC(F)(F)F)/O)(F)F
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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C(C)OC(\C=C(\C)/N)=O
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 12 h
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Duration
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12 h
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue purified by column chromatography (silica gel, n-heptane/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=C(C=C1C(F)(F)F)C1=CC=C(C=C1)OC(F)(F)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.8 mmol | |
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |